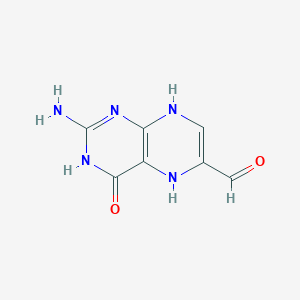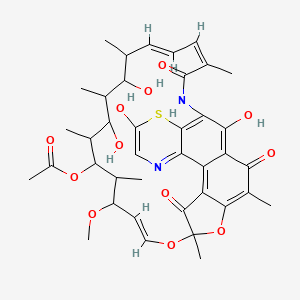
Rifamycin verde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin verde is a member of the rifamycin family, which are ansamycin antibiotics. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against mycobacteria. This compound is derived from rifamycin S and cysteine, and it features a unique thiazin-2-one ring structure .
準備方法
Synthetic Routes and Reaction Conditions
Rifamycin verde is synthesized from rifamycin S and cysteine. The process involves the formation of a thiazin-2-one ring, which retains both C-2 and C-3 of cysteine . The synthesis can be carried out through chemical reactions, and the process is typically performed in a controlled laboratory environment.
Industrial Production Methods
Industrial production of this compound involves fermentation using a mutant strain of Nocardia mediterranea. The fermentation process is optimized to produce high yields of this compound, which is then purified using techniques such as preparative thin-layer chromatography .
化学反応の分析
Types of Reactions
Rifamycin verde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antimicrobial properties
科学的研究の応用
Rifamycin verde has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new antibiotics and antimicrobial agents.
Biology: Studied for its effects on bacterial RNA polymerase and its potential to inhibit bacterial growth.
Industry: Used in the development of new antimicrobial coatings and materials.
作用機序
Rifamycin verde exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth. The molecular target of this compound is the beta-subunit of the bacterial RNA polymerase enzyme .
類似化合物との比較
Rifamycin verde is compared with other rifamycin derivatives, such as:
Rifampicin: Known for its wide antibacterial spectrum and use in treating tuberculosis.
Rifabutin: Preferred for treating Mycobacterium avium complex infections.
Rifapentine: Used in combination therapy for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea.
This compound is unique due to its thiazin-2-one ring structure, which distinguishes it from other rifamycin derivatives .
特性
CAS番号 |
72428-95-6 |
|---|---|
分子式 |
C39H46N2O12S |
分子量 |
766.9 g/mol |
IUPAC名 |
[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate |
InChI |
InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12- |
InChIキー |
CQPGHVFDNAXCNS-AEZIOYLSSA-N |
異性体SMILES |
CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


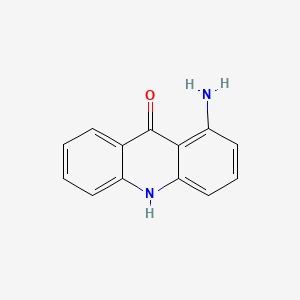
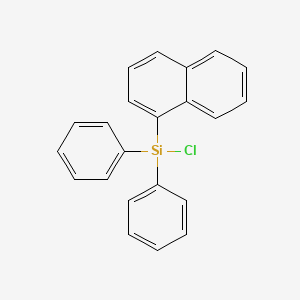

![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)



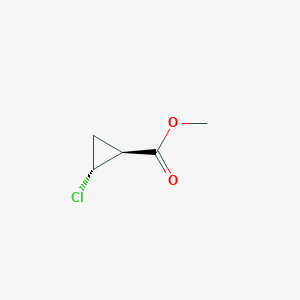
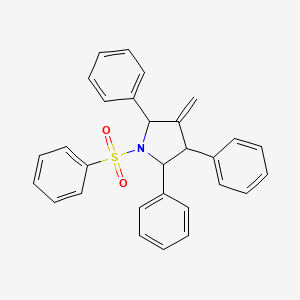

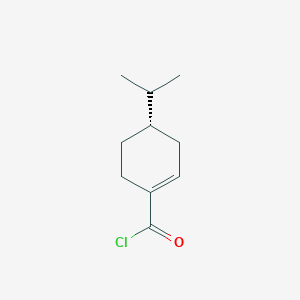

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
